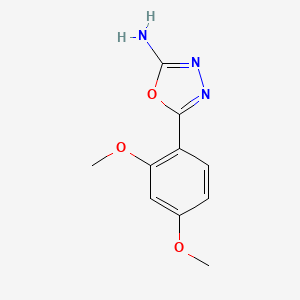

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

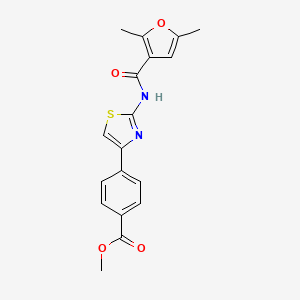

The compound “5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The presence of the oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom) and the amine group (-NH2) suggests that it might have interesting chemical and biological properties .

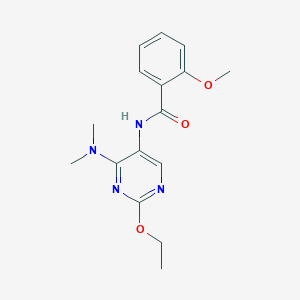

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxadiazole ring, the 2,4-dimethoxyphenyl group, and the amine group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its stability, while the 2,4-dimethoxyphenyl and amine groups might influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Activities

A study by Al-Wahaibi et al. (2021) focused on the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds exhibited significant inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, the study assessed their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, with some compounds showing optimum activity against these cell lines (Al-Wahaibi, L. H., Mohamed, A. A., Tawfik, S. S., Hassan, H. M., & El-Emam, A., 2021).

Synthesis Methods

Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives through a novel one-pot, four-component condensation reaction. This method provides an alternative approach to synthesizing fully substituted 1,3,4-oxadiazole derivatives without requiring any catalyst or activation, demonstrating the versatility of these compounds in synthetic chemistry (Ramazani, A., & Rezaei, A., 2010).

Anticancer Evaluation

Polkam et al. (2021) designed and synthesized a series of 1,3,4-oxadiazole derivatives with a 2,5-dimethoxyphenyl substituent, which were screened for anticancer activity against human cancer cells. Notably, the study identified compounds displaying superior activity against breast cancer cell lines, highlighting the potential of 1,3,4-oxadiazole derivatives as anticancer agents (Polkam, N., Malthum, S., Anireddy, J., Brahma, U., & Vegi, G. N. Naidu, 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFPTFXTUIMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)

![methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate](/img/structure/B2969767.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)

![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)

![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)